Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride
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Description
Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO3 and its molecular weight is 221.68. The purity is usually 95%.
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Scientific Research Applications
Polyazanaphthalenes and Pyrano[2,3-c]pyrrole Derivatives
Polyazanaphthalenes Synthesis : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been shown to convert into various derivatives including pyrano-[2,3-c]pyrazole and pyrano[2,3-d]pyridine derivatives, suggesting their versatility in synthesizing complex organic structures (Harb et al., 1989).
Synthesis of Novel Pyridine Derivatives : Research into Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates indicates their potential for generating compounds with anticipated antihypertensive activity, demonstrating the medicinal chemistry applications of these structures (Kumar & Mashelker, 2006).
Pyrano[2,3-c]pyrrole Derivatives : A novel synthetic approach to pyrano[2,3-c]pyrrole-4,7-dione derivatives showcases the expansion of the chemical toolbox for creating fused heterocyclic compounds, which could have implications in developing new pharmaceutical agents (Vydzhak & Panchishin, 2008).
Synthesis and Transformation of Pyrano Derivatives
MCRs Synthesis of Trifluoromethylated Pyrans : The synthesis of Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction underscores the strategic use of trifluoromethyl groups in designing novel heterocyclic compounds (Wang et al., 2012).
Cycloaddition of Alkenes to Pyrrole Derivatives : The reaction of Methyl 3-aroyl-1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with styrene and butyl vinyl ether leading to substituted pyrano[4,3-b]pyrrole derivatives highlights the adaptability of these compounds in synthesizing structurally complex and potentially bioactive molecules (Bubnov et al., 2015).
properties
IUPAC Name |
methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)9-6-10-5-7(9)3-2-4-13-9;/h7,10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVVFENQGBOPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CNCC1CCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride |
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